molecular formula C9H7ClN2O2 B1406850 Methyl 3-chloro-1H-indazole-7-carboxylate CAS No. 1337881-10-3

Methyl 3-chloro-1H-indazole-7-carboxylate

Cat. No.: B1406850
CAS No.: 1337881-10-3
M. Wt: 210.62 g/mol
InChI Key: MZZPKAPXWPCBDF-UHFFFAOYSA-N
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Description

Methyl 3-chloro-1H-indazole-7-carboxylate: is a chemical compound belonging to the indazole family Indazoles are heterocyclic compounds containing a fused benzene and pyrazole ring This particular compound is characterized by the presence of a methyl ester group at the 7th position and a chlorine atom at the 3rd position of the indazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 3-chloro-1H-indazole-7-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-nitrobenzonitriles with hydrazine hydrate, followed by cyclization and chlorination steps . The reaction conditions often involve the use of catalysts such as SnCl₂ and solvents like THF to achieve high yields .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of reagents and solvents is also optimized to reduce costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions: Methyl 3-chloro-1H-indazole-7-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.

    Cyclization Reactions: It can participate in further cyclization reactions to form more complex structures.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted indazole derivatives, while oxidation and reduction reactions can lead to the formation of different functionalized compounds.

Scientific Research Applications

Chemistry: In chemistry, methyl 3-chloro-1H-indazole-7-carboxylate is used as a building block for the synthesis of more complex molecules. It serves as a precursor for various indazole derivatives that are of interest in medicinal chemistry .

Biology and Medicine: In biological and medicinal research, this compound is studied for its potential pharmacological properties. Indazole derivatives have shown activity against various biological targets, including enzymes and receptors, making them candidates for drug development .

Industry: In the industrial sector, this compound is used in the synthesis of dyes, pigments, and other functional materials. Its unique chemical properties make it suitable for various applications in material science .

Mechanism of Action

The mechanism of action of methyl 3-chloro-1H-indazole-7-carboxylate involves its interaction with specific molecular targets. For instance, indazole derivatives have been shown to inhibit certain enzymes by binding to their active sites. This binding can modulate the activity of the enzyme, leading to various biological effects . The exact molecular pathways involved depend on the specific derivative and its target.

Comparison with Similar Compounds

  • Methyl 1H-indazole-3-carboxylate
  • Methyl 7-chloro-1H-indazole-4-carboxylate
  • Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate

Comparison: Methyl 3-chloro-1H-indazole-7-carboxylate is unique due to the specific positioning of the chlorine atom and the methyl ester group. This unique structure can influence its reactivity and biological activity compared to other similar compounds. For example, the presence of the chlorine atom at the 3rd position can enhance its binding affinity to certain biological targets, making it more potent in certain applications .

Conclusion

This compound is a versatile compound with significant potential in various fields of scientific research. Its unique chemical structure allows it to participate in a wide range of chemical reactions, making it a valuable building block in synthetic chemistry. Additionally, its potential pharmacological properties make it an interesting candidate for drug development and other biomedical applications.

Properties

IUPAC Name

methyl 3-chloro-2H-indazole-7-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2O2/c1-14-9(13)6-4-2-3-5-7(6)11-12-8(5)10/h2-4H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZZPKAPXWPCBDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC2=C(NN=C21)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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